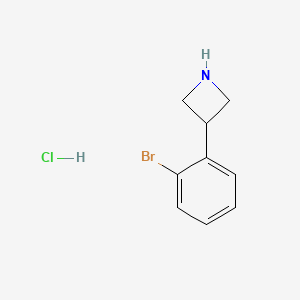
(2R)-2-(3-bromophenyl)-2-hydroxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2R)-2-(3-bromophenyl)-2-hydroxyacetic acid”, also known as “Benzeneacetic acid, 3-bromo-α-hydroxy-, (αR)-”, is a chemical compound with the molecular formula C8H7BrO3 . It has a molecular weight of 231.04 .
Molecular Structure Analysis
The molecular structure of “(2R)-2-(3-bromophenyl)-2-hydroxyacetic acid” can be analyzed using various techniques such as X-ray crystallography, electron diffraction, and computational methods .Chemical Reactions Analysis
The chemical reactions involving “(2R)-2-(3-bromophenyl)-2-hydroxyacetic acid” could be studied using techniques like electrospray ionization mass spectrometry (ESI-MS) which has been used to study many chemical reactions in micro- and nano-droplets .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2R)-2-(3-bromophenyl)-2-hydroxyacetic acid” can be analyzed using various techniques. For instance, its boiling point, density, and acidity coefficient (pKa) are predicted to be 384.6±27.0 °C, 1.759±0.06 g/cm3, and 3.23±0.10, respectively .Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-(3-bromophenyl)-2-hydroxyacetic acid involves the conversion of a starting material into an intermediate, which is then further reacted to yield the final product. The key steps in the synthesis pathway include bromination, Grignard reaction, and oxidation.", "Starting Materials": [ "3-bromophenol", "magnesium", "diethyl ether", "bromine", "acetic acid", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Bromination of 3-bromophenol using bromine in acetic acid yields 3-bromo-phenylacetic acid.", "Grignard reaction of 3-bromo-phenylacetic acid with magnesium in diethyl ether yields (3-bromophenyl)magnesium bromide.", "Addition of acetic acid to (3-bromophenyl)magnesium bromide followed by hydrolysis with sodium hydroxide yields (2R)-2-(3-bromophenyl)-2-hydroxyacetic acid.", "Oxidation of (2R)-2-(3-bromophenyl)-2-hydroxyacetic acid with hydrogen peroxide yields the final product." ] } | |
Numéro CAS |
61008-97-7 |
Nom du produit |
(2R)-2-(3-bromophenyl)-2-hydroxyacetic acid |
Formule moléculaire |
C8H7BrO3 |
Poids moléculaire |
231 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



